molecular formula C14H21BN2O4 B14094958 (3,5-Dimorpholinophenyl)boronic acid

(3,5-Dimorpholinophenyl)boronic acid

Cat. No.: B14094958
M. Wt: 292.14 g/mol
InChI Key: RZQVYTNTTWVEMT-UHFFFAOYSA-N
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Description

(3,5-Dimorpholinophenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with two morpholine groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and selective.

Industrial Production Methods: Industrial production of (3,5-Dimorpholinophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimorpholinophenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of (3,5-Dimorpholinophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and binding studies. The compound can interact with specific molecular targets, such as enzymes, by forming stable complexes that inhibit their activity . The pathways involved in these interactions are often related to the formation of boronate esters and other boron-containing intermediates.

Comparison with Similar Compounds

Uniqueness: (3,5-Dimorpholinophenyl)boronic acid is unique due to the presence of morpholine groups, which can enhance its solubility and reactivity. These substituents also provide additional sites for functionalization, making the compound versatile for various applications.

Properties

Molecular Formula

C14H21BN2O4

Molecular Weight

292.14 g/mol

IUPAC Name

(3,5-dimorpholin-4-ylphenyl)boronic acid

InChI

InChI=1S/C14H21BN2O4/c18-15(19)12-9-13(16-1-5-20-6-2-16)11-14(10-12)17-3-7-21-8-4-17/h9-11,18-19H,1-8H2

InChI Key

RZQVYTNTTWVEMT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N2CCOCC2)N3CCOCC3)(O)O

Origin of Product

United States

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